molecular formula C10H7ClOS B1623081 3-Chloroacetylbenzo[b]thiophene CAS No. 26167-44-2

3-Chloroacetylbenzo[b]thiophene

Cat. No.: B1623081
CAS No.: 26167-44-2
M. Wt: 210.68 g/mol
InChI Key: OTWORIPHJRKXBR-UHFFFAOYSA-N
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Description

3-Chloroacetylbenzo[b]thiophene is a versatile chemical building block designed for medicinal chemistry and pharmaceutical research. The benzo[b]thiophene core is recognized in synthetic medicinal chemistry as a privileged structure due to its wide spectrum of pharmacological properties . This particular derivative, functionalized with a chloroacetyl group, is a valuable intermediate for constructing more complex heterocyclic systems. Researchers can utilize this compound to synthesize diverse libraries of molecules, such as thiadiazoles, oxadiazoles, and pyrazolines, for biological screening . Benzo[b]thiophene derivatives are of significant current interest for antimicrobial development, a critical area of research given the growing global health concern of antimicrobial resistance . Studies on similar 3-halobenzo[b]thiophene compounds have demonstrated potent activity against Gram-positive bacteria, with some analogues showing excellent drug-like properties and low minimum inhibitory concentrations (MICs) . Furthermore, the benzo[b]thiophene scaffold is a component of several approved drugs and is frequently investigated for its anti-inflammatory, anticancer, and antidepressant activities . This reagent offers researchers a key starting material to explore new structure-activity relationships and develop novel bioactive molecules targeting resistant pathogens and other therapeutic areas. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWORIPHJRKXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398970
Record name 3-Chloroacetylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26167-44-2
Record name 3-Chloroacetylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 Chloroacetylbenzo B Thiophene

Reactivity of the Chloroacetyl Group

The chloroacetyl group is a key site for various chemical reactions due to the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (the chloride ion). This reactivity allows for the synthesis of a diverse array of derivatives.

Nucleophilic Substitution Reactions

The chlorine atom of the chloroacetyl group is readily displaced by a variety of nucleophiles. This classic SNAr (aromatic nucleophilic substitution) reaction pathway is a fundamental transformation for this compound. nih.gov The reaction typically proceeds through a stepwise mechanism involving the initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. nih.gov

Common nucleophiles that react with 3-chloroacetylbenzo[b]thiophene include:

Amines: Primary and secondary amines react to form the corresponding aminoacetylbenzo[b]thiophene derivatives.

Alcohols and Phenols: In the presence of a base, alcohols and phenols can displace the chloride to form ethers.

Thiols: Thiolates are excellent nucleophiles and react to produce thioethers.

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can then be further transformed.

The reactivity in these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions.

Condensation and Cyclocondensation Reactions

The active methylene (B1212753) group adjacent to the carbonyl function, as well as the carbonyl group itself, can participate in condensation and cyclocondensation reactions. These reactions are pivotal in the synthesis of more complex molecular architectures. For instance, the reaction of this compound with hydrazines can lead to the formation of hydrazones, which are versatile intermediates for further cyclization reactions. nih.gov

Similarly, condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable base, can yield a variety of substituted alkenes. These products can subsequently undergo intramolecular cyclization to form new heterocyclic rings.

Formation of Fused Heterocyclic Systems (e.g., Thiazoles, Oxazoles)

A significant application of this compound in organic synthesis is its use as a precursor for the construction of fused heterocyclic systems. The bifunctional nature of the chloroacetyl group (an electrophilic carbonyl carbon and a displaceable chlorine atom) allows for tandem reactions with appropriate dinucleophilic reagents.

For example, reaction with thiourea (B124793) or thioamides leads to the formation of aminothiazole derivatives fused to the benzo[b]thiophene core. The reaction proceeds through initial nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, followed by intramolecular cyclization of the resulting intermediate. Similarly, reaction with ureas or amides can lead to the corresponding oxazole (B20620) derivatives. These fused systems are of interest in medicinal chemistry due to their diverse biological activities. wisdomlib.org

Reactions at the Benzo[b]thiophene Nucleus

The benzo[b]thiophene ring system is an aromatic nucleus and can undergo electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the fused benzene (B151609) ring and the deactivating 3-chloroacetyl substituent.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution on the parent benzo[b]thiophene ring generally occurs at the C2 and C3 positions. uoanbar.edu.iq However, in this compound, the C3 position is already substituted. The chloroacetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. uci.eduyoutube.com

Therefore, electrophilic substitution on this compound is expected to be less facile than on unsubstituted benzo[b]thiophene. The substitution will be directed to the benzene part of the molecule. The precise position of substitution (C4, C5, C6, or C7) will depend on the specific electrophile and reaction conditions, with the formation of a mixture of isomers being possible. The incoming electrophile will generally favor positions that are least deactivated by the chloroacetyl group.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the chloroacetyl group can make these reactions challenging. masterorganicchemistry.comyoutube.com

Functionalization and Derivatization of Aromatic Ring Positions

Further functionalization of the benzo[b]thiophene nucleus can be achieved through various methods, often by leveraging the directing effects of existing substituents or by employing modern cross-coupling methodologies. For instance, if a bromo or iodo group is introduced onto the aromatic ring via electrophilic substitution, it can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. researchgate.net This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and vinyl groups, at specific positions on the benzo[b]thiophene core.

Additionally, functional groups introduced via electrophilic substitution can be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a range of other functionalities. This multi-step functionalization provides a powerful strategy for the synthesis of highly substituted and complex benzo[b]thiophene derivatives. ktu.eduresearchgate.net

Carbonyl Group Modifications and Reductions

The carbonyl group in this compound is an electrophilic center and is susceptible to a variety of nucleophilic addition reactions, as well as reduction. youtube.commsu.edu These transformations are fundamental in modifying the structure and properties of the molecule.

Reduction of the Carbonyl Group:

The ketone can be reduced to a secondary alcohol, forming 1-(benzo[b]thiophen-3-yl)-2-chloroethan-1-ol. This is a common transformation achieved using various reducing agents. The choice of reducing agent is crucial to selectively reduce the carbonyl group without affecting the chloro substituent or the benzo[b]thiophene ring.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent capable of selectively reducing ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, which would also be effective but may be less chemoselective.

The general reaction is as follows:

C₈H₅S(COCH₂Cl) + [H] → C₈H₅S(CH(OH)CH₂Cl)

Nucleophilic Addition Reactions:

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. youtube.com These reactions typically require a protonation step of the oxygen atom to complete the addition. youtube.com

Reaction Type Reagent Product Description
HydrationH₂O1-(Benzo[b]thiophen-3-yl)-2-chloroethane-1,1-diolReversible addition of water to form a gem-diol. msu.edu
Acetal FormationR'OH, H⁺1-(Benzo[b]thiophen-3-yl)-2-chloro-1,1-di(alkoxy)ethaneReaction with an alcohol in the presence of an acid catalyst to form an acetal, which can serve as a protecting group for the carbonyl. youtube.com
Imine FormationR'NH₂N-substituted 1-(benzo[b]thiophen-3-yl)-2-chloroethan-1-imineReaction with a primary amine to form an imine, involving the loss of a water molecule. msu.edu
Wittig ReactionPh₃P=CR'R"3-(1-chloro-2-substituted-ethenyl)benzo[b]thiopheneReaction with a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond. youtube.com

Mechanistic Studies of Transformation Pathways

The transformation pathways of this compound are influenced by the interplay of its functional groups and the aromatic ring system. Mechanistic studies, often theoretical or inferred from related systems, shed light on these pathways.

Nucleophilic Substitution at the α-Carbon:

The chlorine atom is attached to a carbon adjacent to a carbonyl group, which makes it susceptible to nucleophilic substitution reactions (SN). The mechanism can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nucleophile.

SN2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. byjus.com This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. The presence of the adjacent carbonyl group can enhance the reactivity of the substrate towards SN2 attack by stabilizing the transition state.

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the departure of the chloride ion, followed by attack of the nucleophile. byjus.com This mechanism is favored by polar, protic solvents and weaker nucleophiles. The adjacent carbonyl group would destabilize a carbocation at the α-position, making the SN1 pathway less likely than the SN2 pathway.

Nucleophilic Aromatic Substitution (SNAr):

While the primary reactivity is at the chloroacetyl side chain, reactions involving the benzo[b]thiophene ring are also possible. Nucleophilic aromatic substitution (SNAr) on the thiophene (B33073) ring generally requires the presence of strong electron-withdrawing groups to activate the ring. nih.govyoutube.com The acetyl group at the 3-position is an electron-withdrawing group, which could potentially activate the ring for such substitutions, although this is less common than reactions at the side chain. The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govlibretexts.orgresearchgate.net

The study of related thiophene derivatives shows that the SNAr reaction follows a stepwise pathway, beginning with the addition of the nucleophile to an activated carbon on the thiophene ring. nih.gov This is followed by the elimination of a leaving group, often facilitated by a proton transfer. nih.gov

Structure Activity Relationship Sar Studies of 3 Chloroacetylbenzo B Thiophene Derivatives Non Clinical Focus

Design and Synthesis of Novel Derivatives Incorporating the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a significant heterocyclic structure in medicinal chemistry, and its derivatives are the subject of extensive research. The 3-chloroacetylbenzo[b]thiophene molecule, in particular, serves as a versatile starting material for the synthesis of a wide array of novel compounds. Its reactive chloroacetyl group provides a key site for chemical modification, allowing for the introduction of various pharmacophores and the construction of more complex molecular architectures. This section details the synthetic strategies employed to create diverse derivatives based on this core structure.

The incorporation of additional heterocyclic rings, such as thiazoles, oxazoles, and triazoles, onto the benzo[b]thiophene framework is a common strategy to generate hybrid molecules with potentially enhanced biological properties. The synthesis of these hybrids often begins with the modification of a precursor, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is closely related to the title compound.

One established synthetic route involves converting the acid chloride into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. researchgate.net This carbohydrazide is a pivotal intermediate. To synthesize 1,3-thiazole derivatives, the carbohydrazide can be reacted with chloroacetyl chloride, followed by treatment with thiourea (B124793) in ethanol (B145695). researchgate.net A similar pathway can be used to obtain 1,3-oxazole derivatives, where urea (B33335) is used in the final cyclization step instead of thiourea. researchgate.net

Triazole hybrids can also be synthesized from the carbohydrazide intermediate. nih.govnih.gov For example, reaction of the carbohydrazide with phenyl isothiocyanate followed by treatment with sodium hydroxide (B78521) can yield 4-phenyl-5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov Another approach involves reacting the carbohydrazide with formic acid to produce an N-formyl intermediate, which can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring, a related five-membered heterocycle. nih.gov

Table 1: Synthesis of Heterocyclic Hybrids from Benzo[b]thiophene Precursors

Target HeterocyclePrecursorKey ReagentsResulting Hybrid Structure (Example)
1,3-Thiazole3-Chlorobenzo[b]thiophene-2-carbohydrazide1. Chloroacetyl chloride 2. ThioureaThiazole ring attached to the benzo[b]thiophene core via an amide linker.
1,3-Oxazole3-Chlorobenzo[b]thiophene-2-carbohydrazide1. Chloroacetyl chloride 2. UreaOxazole (B20620) ring attached to the benzo[b]thiophene core via an amide linker.
1,2,4-Triazole3-Chlorobenzo[b]thiophene-2-carbohydrazide1. Phenyl isothiocyanate 2. NaOH5-(3-chloro-1-benzothien-2-yl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The carbonyl group of this compound provides a reactive site for the formation of such derivatives.

The general synthesis involves reacting this compound with a variety of primary amines (both aromatic and aliphatic) in a suitable solvent, often with acid or base catalysis, to yield the corresponding imine. These Schiff bases can be further modified. A common subsequent reaction is the reduction of the imine bond to a more flexible secondary amine analog. mdpi.com This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as dimethylformamide or methanol. mdpi.com This two-step process allows for the creation of a diverse library of both rigid Schiff bases and their more flexible amine counterparts, enabling a detailed exploration of structure-activity relationships.

Table 2: Synthesis of Schiff Bases and Reduced Analogs from this compound

ReactantProduct TypeKey ReagentsGeneral Structure
Primary Amine (R-NH₂)Schiff Base (Imine)Acid or Base CatalystBenzo[b]thiophene-C(=NR)-CH₂Cl
Schiff BaseReduced Amine AnalogSodium Borohydride (NaBH₄)Benzo[b]thiophene-CH(NHR)-CH₂Cl

Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. nih.gov Hybrid molecules that merge the chalcone (B49325) framework with a benzo[b]thiophene scaffold have been synthesized to explore their combined chemical properties. bohrium.comnih.gov

The synthesis of these hybrids is typically accomplished through a Claisen-Schmidt condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde. In this context, a 3-acetylbenzo[b]thiophene derivative (obtainable from this compound) can react with various substituted benzaldehydes. researchgate.net The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) or an organocatalyst like pyrrolidine. researchgate.net The choice of substituted aldehyde allows for systematic variation of the electronic and steric properties of one part of the molecule, which is crucial for structure-activity relationship studies. The resulting chalcone-benzo[b]thiophene hybrids possess a distinctive three-carbon bridge connecting the two aromatic systems. bohrium.comnih.gov

The construction of annulated systems, where a new ring is fused onto the existing benzo[b]thiophene core, leads to more complex and rigid structures like thieno[3,2-b]thiophenes. These fused bicyclic systems are of significant interest for their electronic properties and are used as components in organic electronics. mdpi.comrsc.org

The synthesis of thieno[3,2-b]thiophenes often involves multi-step sequences starting from substituted thiophenes. mdpi.comresearchgate.net For instance, a common strategy uses 3-bromothiophene (B43185) as a starting material, which undergoes a series of reactions including lithiation, sulfur insertion, and cyclization to build the second thiophene (B33073) ring. mdpi.com While a direct conversion from this compound is not straightforward, the chloroacetyl group can serve as a synthetic handle. It could potentially be transformed into a suitable functional group, such as a mercaptoacetyl group, which could then undergo an intramolecular cyclization to form the fused thieno[3,2-b]thiophene (B52689) system. Such synthetic routes are generally complex and require careful control of reaction conditions to achieve the desired annulation.

Non-Clinical Biological Activity Investigations and Mechanistic Understanding

Following the synthesis of novel derivatives, the next critical step is to evaluate their biological activities in non-clinical settings. These in vitro studies are fundamental to understanding the potential of the newly created molecules and to establish clear structure-activity relationships.

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. nih.gov Benzo[b]thiophene derivatives have been identified as a promising class of compounds in this area. tsijournals.comnih.gov

Numerous studies have demonstrated that the antimicrobial activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov The third position of the benzo[b]thiophene ring has been identified as a key position for substitution to achieve desired antimicrobial effects. nih.gov

Derivatives featuring a halogen at the 3-position have shown notable activity. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov Another study found that a 3-chlorobenzo[b]thiophene derivative with a methyl alcohol group at the second position showed good activity against Bacillus cereus and Candida albicans with an MIC of 128 µg/mL. nih.gov Some thiophene derivatives have also demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with MIC values ranging from 4 to >64 mg/L. nih.govfrontiersin.org The introduction of heterocyclic moieties, such as quinazolinones, onto the benzo[b]thiophene core has also yielded compounds with significant antibacterial and antifungal activity against organisms like E. coli, P. aeruginosa, S. epidermidis, B. subtilis, and A. niger. tsijournals.com

Table 3: Selected Antimicrobial Activities of Benzo[b]thiophene Derivatives

Compound DescriptionTest OrganismActivity (MIC)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria (e.g., Staphylococcus aureus)16 µg/mL nih.gov
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneYeast (Candida species)16 µg/mL nih.gov
3-Chlorobenzo[b]thiophene with 2-position methyl alcoholBacillus cereus128 µg/mL nih.gov
3-Chlorobenzo[b]thiophene with 2-position methyl alcoholCandida albicans128 µg/mL nih.gov
2-(3'-chlorobenzo[b]thiophene-2'-yl)-3-phenyl-quinazol-4-oneE. coli, P. aeruginosa, S. epidermidis, B. subtilisActive (comparable to standard) tsijournals.com
2-(3'-chlorobenzo[b]thiophene-2'-yl)-3-phenyl-quinazol-4-oneAspergillus niger, Candida albicansActive (comparable to standard) tsijournals.com
Thiophene derivativesColistin-Resistant A. baumannii16-32 mg/L (MIC₅₀) nih.govfrontiersin.org
Thiophene derivativesColistin-Resistant E. coli8-32 mg/L (MIC₅₀) nih.govfrontiersin.org

Computational and Theoretical Approaches to SAR

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. A study on 140 thiophene derivatives utilized this approach to predict genotoxicity. researchgate.net The researchers developed a classification SAR (CSAR) model using Grid Search support vector machines (GS-SVM) and linear discriminant analysis (LDA). researchgate.net By selecting seven specific molecular descriptors, the GS-SVM model achieved a high total accuracy of 92.9% for the training set and 92.6% for the test set in classifying the genotoxicity of these derivatives, proving it to be a useful predictive tool. researchgate.net Another study on a different class of compounds used a 3-D QSAR model, which yielded a high correlation coefficient (R² = 0.9425), indicating a robust model for predicting biological activity. nih.gov These examples highlight the power of QSAR in rationally designing safer and more effective benzo[b]thiophene-based therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level. For benzo[b]thiophene derivatives, docking studies have provided crucial insights into their mechanisms of action.

Cholinesterase Inhibition: Docking analyses of benzo[b]thiophene-chalcone hybrids revealed their binding modes within the active sites of both AChE and BChE, helping to explain the observed inhibitory activities. mdpi.comresearchgate.net

Antiangiogenic Activity: Docking simulations confirmed that 2,3-ACBT compounds bind to the ATP-binding site of VEGFR2, corroborating experimental findings. nih.gov

Anticancer Activity: A docking study of novel 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives against the estrogen receptor alpha (ERα) showed higher fitness scores than the standard drug Tamoxifen, suggesting a strong potential for inhibiting this breast cancer pathway. researchgate.net Other docking studies have explored the interactions of thiophene derivatives with targets like human carbonic anhydrase IX (CA IX), a protein implicated in cancer. nih.gov

These simulations are invaluable for rationalizing SAR data and guiding the design of new derivatives with improved target affinity and selectivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various electronic and structural properties that are key to understanding a molecule's reactivity and interactions. In the study of thiophene derivatives, DFT calculations have been instrumental.

Researchers have used the DFT approach, often with the B3LYP functional, for the geometric optimization of thiophene-based compounds before performing molecular docking, ensuring that the ligand structures are in a low-energy, realistic conformation. nih.govnih.gov DFT is also used to calculate quantum chemical properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are crucial for understanding charge transfer within the molecule and its reactivity. The distribution and energy of these frontier orbitals can be correlated with the biological activity of the compounds. nih.govresearchgate.net Such theoretical investigations provide a deeper understanding of the intrinsic electronic features that drive the biological effects of this compound derivatives.

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chloroacetylbenzo[b]thiophene, both ¹H and ¹³C NMR would provide critical information about its carbon skeleton and the electronic environment of its protons.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzo[b]thiophene ring system and the methylene (B1212753) protons of the chloroacetyl group. The aromatic region would likely display a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the chloroacetyl group and the heteroaromatic thiophene (B33073) ring. The methylene protons adjacent to the carbonyl and chlorine atoms would appear as a singlet in a downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of these electronegative groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum would provide a map of all the carbon atoms in the molecule. It is anticipated that the spectrum would show ten distinct signals, corresponding to the ten carbon atoms in this compound. The carbonyl carbon of the acetyl group would be the most downfield signal, typically in the range of 185-195 ppm. The carbons of the benzo[b]thiophene ring would appear in the aromatic region (120-140 ppm), with the carbon atom attached to the chloroacetyl group (C3) being significantly deshielded. The methylene carbon of the chloroacetyl group would resonate in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 185 - 195
Aromatic-C 120 - 140

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

To definitively assign the proton signals in the complex aromatic region of the ¹H NMR spectrum, deuteration experiments could be employed. For instance, selective deuterium (B1214612) exchange at one of the aromatic positions would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum, allowing for unambiguous assignment of that proton. This technique is particularly valuable for resolving overlapping multiplets and confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, usually between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ketone) 1680 - 1700 Strong
Aromatic C-H > 3000 Medium to Weak
Aromatic C=C 1450 - 1600 Medium to Strong

Note: The predicted values are based on characteristic IR absorption frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its mass would confirm the molecular formula (C₁₀H₆ClOS). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the chloroacetyl group or cleavage of the C-Cl bond, leading to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (relative to isotopes)
[C₁₀H₆ClOS]⁺ (Molecular Ion) M⁺
[C₁₀H₆OS]⁺ M - Cl
[C₈H₅S]⁺ M - COCH₂Cl

Note: The predicted fragments are based on common fragmentation patterns of similar compounds. Actual fragmentation will depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption bands in the ultraviolet region. These absorptions arise from π-π* transitions within the conjugated benzo[b]thiophene ring system and n-π* transitions associated with the carbonyl group. The exact wavelengths of maximum absorption (λ_max) would be characteristic of the extended conjugation and the presence of the auxochromic and chromophoric groups. Research on similar heterocyclic systems suggests that the introduction of an acetyl group can influence the absorption maxima. wisdomlib.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max Range (nm)
π-π* 250 - 350

Note: The predicted ranges are based on the electronic properties of similar aromatic ketones and benzo[b]thiophene derivatives. Actual values will depend on the solvent used.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound, a key intermediate in various synthetic pathways, relies on modern chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods employed for these purposes. These techniques allow for the effective separation of the target compound from starting materials, by-products, and other impurities, as well as for the precise determination of its purity.

Detailed research findings indicate that the choice of chromatographic conditions is critical for achieving optimal separation and analysis. While specific methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally related benzo[b]thiophene derivatives provides a strong basis for establishing effective analytical protocols.

For instance, the purification of various benzo[b]thiophene derivatives has been successfully accomplished using column chromatography with a mobile phase consisting of an ethyl acetate (B1210297) and n-hexane mixture. Subsequent purity verification is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach ensures the removal of reaction impurities and confirms the identity and purity of the final products.

Gas chromatography-mass spectrometry (GC-MS) represents another powerful tool for the analysis of benzo[b]thiophene compounds. Studies on related structures, such as bromo- and fluoro-substituted benzo[b]thiophenes, have demonstrated the utility of GC-MS in separating and identifying isomers and assessing purity. These analyses often employ capillary columns like the DB-624 or ZB-5 and utilize temperature-programmed elution to achieve separation.

Based on the analysis of analogous compounds, the following tables outline typical chromatographic conditions that can be adapted for the separation and purity assessment of this compound.

Table 1: Representative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water gradient
Detector UV-Vis (at a wavelength determined by the UV spectrum of the compound)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 25 °C)

Table 2: Representative Gas Chromatography (GC) Conditions

ParameterCondition
Column Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split

These tables provide a foundational set of parameters that would be further optimized in a laboratory setting to achieve the desired resolution and sensitivity for the analysis of this compound. The selection of the specific stationary phase, mobile phase composition, and temperature program would be fine-tuned based on the specific sample matrix and the impurities present.

Future Directions and Emerging Research Avenues for 3 Chloroacetylbenzo B Thiophene Research

Development of Novel and Efficient Synthetic Protocols

The synthesis of functionalized benzo[b]thiophenes is a cornerstone of their development for various applications. Future research will likely focus on creating more efficient, environmentally benign, and versatile synthetic routes to 3-Chloroacetylbenzo[b]thiophene and its analogs. Current methodologies for producing related 3-halo and 3-acyl benzo[b]thiophenes offer a glimpse into these future protocols.

A prominent strategy involves the electrophilic cyclization of 2-alkynylthioanisoles. mdpi.comdigitellinc.com This method has been successfully used to synthesize 3-bromo and 3-iodo-substituted benzo[b]thiophenes and has been adapted for 3-chloro derivatives. mdpi.comnih.gov A particularly green approach uses sodium halides with copper(II) sulfate (B86663) in ethanol (B145695), highlighting a move towards more sustainable chemical processes. mdpi.comnih.gov Another novel copper-catalyzed chlorocyclization employs 1,3-dichloro-5,5-dimethylhydantoin (B105842) as the chlorine source, addressing the challenges often associated with chlorocyclization reactions. digitellinc.com

Furthermore, the synthesis of the closely related precursor, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, has been documented, starting from cinnamic acid and thionyl chloride. wisdomlib.orgamazonaws.comresearchgate.net This precursor is a valuable starting point for accessing a variety of 2,3-disubstituted benzo[b]thiophenes. wisdomlib.orgresearchgate.net Future protocols could adapt these methods, for instance, through a Friedel-Crafts acylation at the 3-position of a suitable benzo[b]thiophene precursor, although this can present challenges with regioselectivity. The development of metal-free synthesis conditions, such as visible-light-induced reactions, also represents a significant and growing area of research for this class of compounds. chim.it

Synthetic MethodPrecursorsKey Reagents/CatalystsProductsKey Findings/AdvantagesCitation
Electrophilic Halocyclization2-AlkynylthioanisolesNaX (X=Cl, Br, I), CuSO43-Halobenzo[b]thiophenesEnvironmentally benign, uses ethanol as a solvent, high yields. mdpi.comnih.govnih.gov
Copper-Catalyzed Chlorocyclization2-Alkynylthioanisoles1,3-dichloro-5,5-dimethylhydantoin, Copper catalyst3-Chlorobenzo[b]thiophenesAddresses challenges of chlorocyclization. digitellinc.com
From Cinnamic AcidCinnamic acidThionyl chloride, Pyridine3-Chlorobenzo[b]thiophene-2-carbonyl chlorideProvides a key precursor for further functionalization. wisdomlib.orgamazonaws.comresearchgate.net
Visible-Light-Induced SynthesisThio-linked 1,6-enynesPhotoredox catalyst (e.g., Phenanthrene-9,10-dione)3-Acylbenzo[b]thiophenesMetal-free conditions, selective formation of highly substituted products. chim.it
One-Pot Synthesis2-Mercaptobenzoic acid, Aryl bromomethyl ketonesTriethylamine (B128534)2-Aroylbenzo[b]thiophen-3-olsEfficient, proceeds via S_N2 attack and in situ intramolecular cyclization. nih.govrsc.org
Table 1: Summary of Emerging Synthetic Protocols for Benzo[b]thiophene Derivatives.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (Non-Clinical)

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. semanticscholar.org Future non-clinical research on this compound will likely aim to identify novel biological targets and elucidate the molecular mechanisms underlying its potential therapeutic effects.

Derivatives have shown promise as anticancer agents by targeting various cellular pathways. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as covalent inhibitors of the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis. tandfonline.comnih.gov Other analogs act as potent inhibitors of the STAT3 protein, a key player in cell proliferation and survival in cancer. researchgate.net The cytotoxic activity of some Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs is hypothesized to stem from their interaction with tubulin. nih.gov

Beyond cancer, benzo[b]thiophene derivatives have been investigated as cholinesterase inhibitors for potential application in neurodegenerative diseases like Alzheimer's. nih.gov They also exhibit significant antimicrobial properties, with 3-halobenzo[b]thiophene derivatives showing activity against Gram-positive bacteria and yeast. mdpi.comnih.govuwf.edu The exploration of this compound could unveil new or more potent interactions with these and other undiscovered biological targets, such as specific bacterial enzymes or protein kinases involved in inflammatory pathways.

Derivative ClassPotential Biological TargetObserved Non-Clinical ActivityCitation
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesRhoA/ROCK pathwayInhibition of cancer cell proliferation, migration, and invasion. tandfonline.comnih.gov
Benzo[b]thiophene 1,1-dioxidesSTAT3Induction of apoptosis and cell cycle blockade in cancer cells. researchgate.net
Benzothiophene (B83047) AcrylonitrilesTubulinPotent cytotoxic activity against numerous human cancer cell lines. nih.gov
3-Halobenzo[b]thiophenesBacterial/Fungal cellular componentsAntibacterial and antifungal activity, with low minimum inhibitory concentrations (MIC). mdpi.comnih.govuwf.edu
Benzothiophene-chalconesCholinesterases (AChE, BChE)Inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov
Tetrahydrobenzo[b]thiophenesVarious cancer-specific proteins (e.g., EGFR, VEGFR-2, HDACs)Anticancer activity against various cell lines including hepatocellular, prostate, and breast cancer. ekb.eg
Table 2: Potential Non-Clinical Biological Targets for Benzo[b]thiophene Derivatives.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool for modern drug discovery and materials science. For this compound, advanced computational design and predictive modeling will be crucial for understanding its structure-function relationships and guiding the synthesis of more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various benzo[b]thiophene series to correlate their structural features with biological activity. oalib.comresearchgate.net For instance, 2D and 3D-QSAR models have identified that steric, electrostatic, and electro-topological parameters are key determinants of anticancer activity in benzo[b]thienyl hydroxamic acids. researchgate.net Similar studies on derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase and Plasmodium falciparum N-myristoyltransferase have provided insights into the molecular features governing inhibitory activity and selectivity. nih.govchem-soc.si

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its biological target. nih.gov Docking studies on benzo[b]thiophene 1,1-dioxide derivatives revealed how they occupy the SH2 domain of the STAT3 protein. researchgate.net Similarly, MD simulations have been used to confirm the stability of complexes between novel benzo[b]thiophene-2-carbaldehyde derivatives and their protein targets. nih.gov These computational approaches will be vital for predicting the binding modes of this compound with potential targets, optimizing its structure for enhanced affinity and selectivity, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.gov

Computational MethodApplication to Benzo[b]thiophene DerivativesKey Insights ProvidedCitation
QSAR (Quantitative Structure-Activity Relationship)Anticancer, anti-malarial, and anti-HCV activity prediction.Identifies key structural descriptors (steric, electronic) that correlate with biological activity. oalib.comresearchgate.netnih.govchem-soc.sinih.gov
Molecular DockingBinding mode prediction for inhibitors of STAT3, RhoA/ROCK pathway, and cholinesterases.Reveals potential binding conformations and key interactions within the target's active site. nih.govresearchgate.netnih.govnih.govbenthamdirect.com
Molecular Dynamics (MD) SimulationsAssessing the stability of protein-ligand complexes.Confirms the stability of binding modes and characterizes the dynamics of the complex over time. nih.gov
DFT (Density Functional Theory)Analysis of electronic properties, molecular stability, and reactivity.Calculates HOMO/LUMO energy levels, energy gaps, and helps elucidate reaction mechanisms. nih.govmdpi.com
ADME PredictionIn silico evaluation of drug-like properties.Predicts absorption, distribution, metabolism, and excretion profiles to guide compound selection. nih.govnih.gov
Table 3: Computational and Predictive Modeling Approaches for Benzo[b]thiophene Research.

Integration with Materials Science Applications for Benzo[b]thiophene Derivatives

The benzo[b]thiophene core is not only a pharmacophore but also a valuable building block for advanced organic materials, particularly in the field of organic electronics. bgu.ac.il The rigid, planar, and electron-rich nature of the fused ring system facilitates efficient charge transport, making these derivatives promising candidates for various applications. Future research will undoubtedly explore the integration of this compound and its derivatives into novel materials.

Benzo[b]thiophene-based molecules have been extensively studied as organic semiconductors for use in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). mdpi.combohrium.comresearchgate.netacs.org For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and used as solution-processable semiconductors in OFETs, demonstrating good p-channel behavior and high charge carrier mobility. mdpi.com The performance of these materials can be fine-tuned by modifying the core structure or adding substituents, which affects molecular packing and electronic properties. bohrium.comnih.govacs.org

In the realm of OSCs, benzo[b]thiophene-series compounds have been employed as volatile solid additives to optimize the morphology of the active layer, leading to enhanced power conversion efficiencies. acs.orgacs.org Furthermore, polymers incorporating the benzodithiophene (BDT) unit are among the most successful donor materials in high-performance organic photovoltaics due to their linearity, stability, and tunable electronic properties. rsc.orgrsc.org The introduction of a chloroacetyl group at the 3-position of the benzo[b]thiophene core could significantly alter its electronic characteristics, potentially leading to new materials with tailored properties for applications in OLEDs, sensors, and next-generation solar cells. bgu.ac.ilnih.gov

Application AreaBenzo[b]thiophene Derivative TypeKey Properties and Performance MetricsCitation
Organic Field-Effect Transistors (OFETs)Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, C8-BTBTSolution-processable, p-channel behavior, high hole mobility (up to 0.16 cm²/Vs). mdpi.comnih.govacs.org
Organic Solar Cells (OSCs) - Additives5-chlorobenzo[b]thiopheneUsed as volatile solid additives (VSAs) to improve active layer morphology and power conversion efficiency. acs.orgacs.org
Organic Solar Cells (OSCs) - PolymersBenzodithiophene (BDT)-based copolymersAct as donor materials with tunable bandgaps and high charge mobility. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs)General Benzo[c]thiophene derivativesPromising candidates as hole-transporting materials due to suitable HOMO energy levels. bgu.ac.il
Organic SemiconductorsVarious substituted benzo[b]thiophenesTunable electronic properties, thermal stability, and potential for π-stacking. bohrium.comresearchgate.netresearchgate.net
Table 4: Materials Science Applications of Benzo[b]thiophene Derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloroacetylbenzo[b]thiophene derivatives, and how are intermediates purified?

  • Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroacetyl groups can be introduced using 3-(bromomethyl)thiophene intermediates under anhydrous conditions . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Critical steps include controlling reaction temperature (<0°C for exothermic substitutions) and verifying intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and monitor reaction progress (e.g., δ 7.2–7.8 ppm for aromatic protons in benzo[b]thiophene) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thiophene ring vibrations (C-S, ~690 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ for C₉H₆ClOS requires m/z 213.9804) .

Q. What are the typical reaction pathways for modifying the chloroacetyl group in this compound?

  • Methodological Answer : The chloroacetyl moiety undergoes nucleophilic substitution with amines (e.g., to form amides) or alkoxides (to form esters). Oxidation of the thiophene ring to sulfoxides or sulfones is feasible using m-CPBA . Reductive dechlorination (e.g., via Pd/C/H₂) may require protecting the thiophene ring to prevent hydrogenation .

Advanced Research Questions

Q. How can computational methods aid in predicting the electronic properties of this compound-based materials?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps of ~3.2 eV suggest semiconducting potential. Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental λₘₐₓ values (e.g., ~320 nm in chloroform) . Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for thiophene derivatives?

  • Methodological Answer : Discrepancies in MIC values (e.g., 32–128 µg/mL against Alternaria alternata ) may arise from structural variations (e.g., substituent electronegativity) or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and apply statistical controls (e.g., Benjamini-Hochberg correction for false discovery rates ). SAR studies should compare logP, ClogP, and steric parameters using QSAR models .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable processes?

  • Methodological Answer :

  • Catalysis : Use Pd(OAc)₂/Xantphos for cross-coupling reactions to reduce byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h for cyclization) and improves yield by 15–20% .
  • Flow Chemistry : Enables continuous production with inline IR monitoring for real-time quality control .

Q. How do structural modifications at the 2-position of benzo[b]thiophene affect liquid crystalline behavior?

  • Methodological Answer : Introducing alkyl chains (e.g., C₆H₁₃) at the 2-position enhances mesophase stability by increasing molecular aspect ratio. Differential Scanning Calorimetry (DSC) shows transitions at 120–150°C for nematic phases. Polarized Optical Microscopy (POM) confirms schlieren textures, while X-ray diffraction (XRD) quantifies layer spacing (d ≈ 18–22 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.